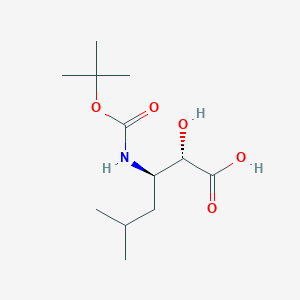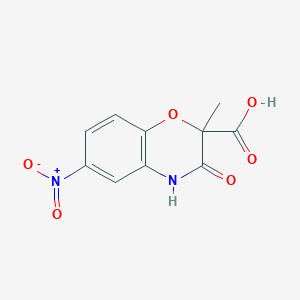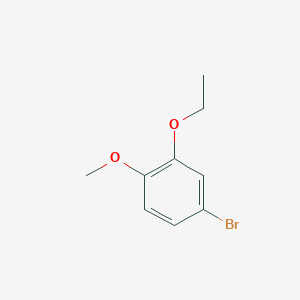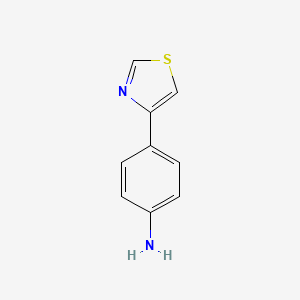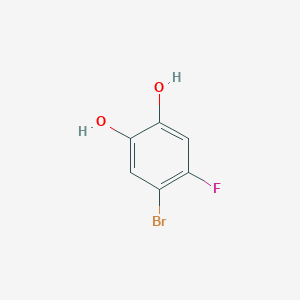
4-Bromo-5-fluorobenzene-1,2-diol
描述
4-Bromo-5-fluorobenzene-1,2-diol is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups
作用机制
- Step 1: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution . The aromatic ring of the compound is especially stable and wants to be retained during reactions .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This involves a two-step process:
Biochemical Pathways
Benzene derivatives like this compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds can act as a surrogate standard for determining the toxicity of diesel and water accommodated diesel fraction (waf), towards microalgal species .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of benzene derivatives. The process can be summarized as follows:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Fluorination: The bromobenzene is then fluorinated using a fluorinating agent such as fluorine gas (F2) or a fluorinating reagent like silver fluoride (AgF) to introduce the fluorine atom.
Hydroxylation: The final step involves the hydroxylation of the bromofluorobenzene derivative using a hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly reagents and catalysts is often prioritized to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
4-Bromo-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents, leading to the formation of simpler benzene derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Simplified benzene derivatives with fewer substituents.
Substitution: Benzene derivatives with new functional groups replacing the bromine or fluorine atoms.
科学研究应用
4-Bromo-5-fluorobenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but with only one hydroxyl group.
5-Bromo-2-fluorophenol: Another similar compound with different positioning of the substituents.
4-Bromo-3-fluorophenol: Similar compound with different positioning of the substituents.
Uniqueness
4-Bromo-5-fluorobenzene-1,2-diol is unique due to the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the bromine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.
属性
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIKDIRZJEJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619062 | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656804-73-8 | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
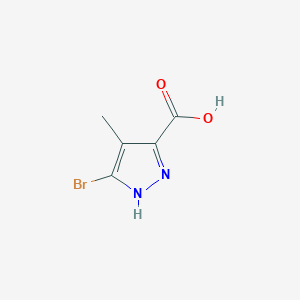
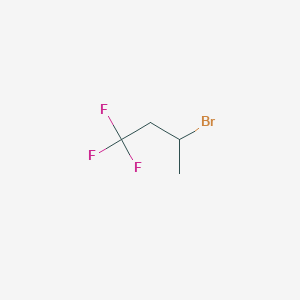

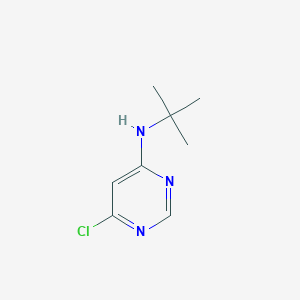
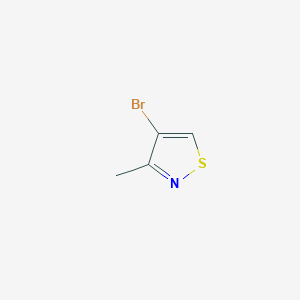

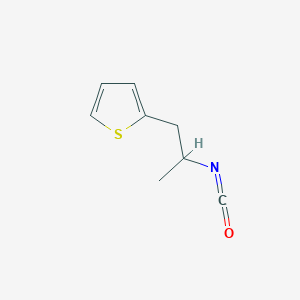
![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)
